molecular formula C10H19NO3 B3021917 tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate CAS No. 207729-03-1

tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate

Cat. No.: B3021917
CAS No.: 207729-03-1
M. Wt: 201.26 g/mol
InChI Key: SBUKINULYZANSP-SFYZADRCSA-N
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Description

tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate is a carbamate derivative featuring a cyclopentane ring substituted with hydroxyl and tert-butoxycarbonyl (Boc) groups. Its molecular formula is C₁₀H₁₉NO₃, molecular weight 201.26 g/mol, and CAS number 225641-84-9 . This compound is widely utilized as a chiral intermediate in pharmaceutical synthesis, particularly in the preparation of bioactive molecules targeting neurological and metabolic disorders. Its stereochemistry (1R,3S) is critical for its reactivity and biological activity .

Properties

IUPAC Name

tert-butyl N-[(1R,3S)-3-hydroxycyclopentyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-7-4-5-8(12)6-7/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBUKINULYZANSP-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207729-03-1
Record name rac-tert-butyl N-[(1R,3S)-3-hydroxycyclopentyl]carbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate typically involves the reaction of tert-butyl carbamate with a cyclopentyl derivative. One common method is the reaction of tert-butyl carbamate with (1R,3S)-3-hydroxycyclopentyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclopentanone derivatives.

    Reduction: Formation of cyclopentylamines.

    Substitution: Formation of various substituted cyclopentyl derivatives.

Scientific Research Applications

tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to form stable carbamate linkages, which can inhibit or modify the activity of enzymes and other proteins. The tert-butyl group also contributes to the compound’s stability and reactivity, making it a valuable tool in chemical and biological research .

Comparison with Similar Compounds

Stereoisomers and Positional Analogs

Compound Name CAS Number Molecular Formula Key Differences Similarity Score
tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamate 610302-03-9 C₁₀H₁₉NO₃ Stereochemistry (1R,3R vs. 1R,3S) 1.00
tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate 154737-89-0 C₁₀H₁₉NO₃ Stereochemistry (1S,3S vs. 1R,3S) 1.00
tert-Butyl (3-hydroxycyclohexyl)carbamate - C₁₁H₂₁NO₃ Cyclohexane ring vs. cyclopentane 0.98
tert-Butyl (3-hydroxybutyl)carbamate 167216-30-0 C₉H₁₉NO₃ Linear chain vs. cyclopentane ring 0.89

Key Observations :

  • Stereoisomers : The (1R,3S) and (1R,3R) isomers exhibit identical molecular formulas but differ in spatial arrangement, impacting their solubility and biological interactions .
  • Ring Size : Replacing the cyclopentane with a cyclohexane ring (tert-Butyl (3-hydroxycyclohexyl)carbamate) reduces steric strain but may alter binding affinity in drug targets .

Functional Group Variants

Compound Name CAS Number Molecular Formula Key Differences Reactivity Insights
tert-Butyl (3-oxocyclopentyl)carbamate 167298-40-0 C₁₀H₁₇NO₃ Ketone (C=O) vs. hydroxyl (-OH) Higher electrophilicity due to ketone
tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate 774212-81-6 C₁₀H₂₀N₂O₂ Amino (-NH₂) vs. hydroxyl (-OH) Enhanced nucleophilicity
tert-Butyl (3-hydroxy-2,3-dihydro-1H-inden-1-yl)carbamate 87694-53-9 C₁₅H₁₉NO₃ Aromatic indene vs. cyclopentane π-π stacking potential

Key Observations :

  • Functional Groups : The hydroxyl group in tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate enables hydrogen bonding, while the ketone in its oxo analog facilitates nucleophilic additions .
  • Aromaticity : Indene-containing analogs (e.g., 87694-53-9) exhibit distinct electronic properties due to conjugation, affecting their pharmacokinetic profiles .

Key Observations :

  • Cost Variability : The (1R,3S) isomer is priced lower than its (1S,3S) counterpart, reflecting differences in synthetic complexity .
  • Safety : All analogs share moderate toxicity profiles, requiring precautions like P305+P351+P338 (eye rinsing) .

Biological Activity

tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate is a compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₀H₁₉NO₃
  • Molecular Weight : 201.26 g/mol
  • CAS Number : 225641-84-9

The compound features a tert-butyl group attached to a carbamate moiety, which is linked to a cyclopentyl ring with a hydroxyl group at the 3-position. This specific stereochemistry contributes to its reactivity and potential applications in drug development and organic synthesis.

The biological activity of this compound primarily stems from its interaction with various molecular targets:

  • Enzyme Interaction : The presence of hydroxyl and carbamate groups allows the compound to form hydrogen bonds with active sites of enzymes, potentially modulating their activity. It may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.
  • Prodrug Potential : Research suggests that this compound can function as a prodrug, releasing active pharmaceutical ingredients in a controlled manner, which enhances its utility in therapeutic applications .

Biological Activity Studies

Several studies have investigated the biological activity of this compound:

  • Protecting Group in Peptide Synthesis : It is widely used as a protecting group for amines in peptide synthesis. The selective deprotection under mild acidic conditions makes it valuable for maintaining the integrity of other functional groups during reactions.
  • Therapeutic Potential : The compound has been studied for its potential therapeutic effects, particularly in the context of neuroprotection. Preliminary findings indicate that it may exhibit protective effects against neurotoxic agents by modulating inflammatory responses in neuronal cells .
  • Cytokine Modulation : In cellular models, this compound has shown the ability to reduce cytokine production (e.g., TNF-α), suggesting an immunomodulatory role that could be beneficial in conditions characterized by inflammation .

Case Study 1: Neuroprotective Effects

A study evaluated the impact of this compound on astrocytes exposed to amyloid-beta (Aβ) peptides. The results indicated a moderate protective effect against Aβ-induced cytotoxicity, accompanied by a reduction in TNF-α levels .

Case Study 2: Peptide Synthesis

In peptide synthesis applications, researchers demonstrated that this compound effectively protected amines from undesired reactions during coupling steps. The selective deprotection strategy allowed for high yields of desired peptide sequences without compromising other functional groups.

Comparative Analysis with Similar Compounds

Compound NameCAS NumberKey Features
tert-Butyl (3-hydroxycyclohexyl)carbamateNot specifiedCyclohexane ring instead of cyclopentane
tert-Butyl ((1R,3R)-3-hydroxycyclopentyl)carbamateNot specifiedDifferent stereochemistry affecting reactivity
tert-Butyl ((1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylateNot specifiedContains an azabicyclo structure

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate

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